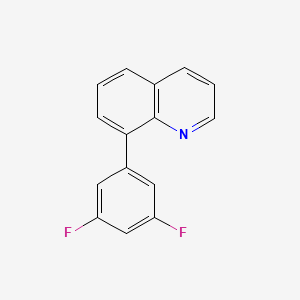

8-(3,5-Difluorophenyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(3,5-difluorophenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N/c16-12-7-11(8-13(17)9-12)14-5-1-3-10-4-2-6-18-15(10)14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOSGTWVSDQBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC(=CC(=C3)F)F)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728522 | |

| Record name | 8-(3,5-Difluorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849416-80-4 | |

| Record name | 8-(3,5-Difluorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 8 3,5 Difluorophenyl Quinoline and Analogues

Strategic Functionalization of the Quinoline (B57606) Core at the 8-Position

The introduction of substituents at the 8-position of the quinoline ring system requires regioselective synthetic methods. Direct functionalization can be challenging, often leading to mixtures of isomers. Therefore, strategies involving pre-functionalized quinolines are commonly employed to achieve the desired substitution pattern.

Introduction of the 3,5-Difluorophenyl Moiety via Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the connection of the 3,5-difluorophenyl group to the quinoline scaffold. These methods typically involve the reaction of an 8-haloquinoline with a suitable organometallic reagent containing the difluorophenyl moiety.

The Suzuki-Miyaura coupling is a widely used and versatile method for the synthesis of biaryl compounds. tcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. libretexts.org For the synthesis of 8-(3,5-Difluorophenyl)quinoline, this would involve the reaction of an 8-haloquinoline, such as 8-bromoquinoline (B100496) or 8-iodoquinoline (B173137), with (3,5-difluorophenyl)boronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium catalysts supported by phosphine (B1218219) ligands are commonly employed. researchgate.netnih.gov The reaction conditions can be tailored to accommodate a wide range of functional groups, making it a robust method for the synthesis of complex molecules. tcichemicals.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Starting Material (Quinoline) | Boronic Acid | Catalyst | Base | Solvent | Yield |

| 8-Bromoquinoline | (3,5-Difluorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Moderate to High |

| 8-Iodoquinoline | (3,5-Difluorophenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | High |

| 8-Triflyloxyquinoline | (3,5-Difluorophenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | High |

This table represents typical conditions and yields may vary based on specific substrate and reaction optimization.

The reactivity of the halogen atom in the 8-haloquinoline follows the order I > Br > Cl, which influences the choice of starting material and reaction conditions. nih.gov While boronic acids are most commonly used, boronic esters and organotrifluoroborates can also serve as effective coupling partners. nih.gov

While the Suzuki-Miyaura coupling is a mainstay, other transition-metal catalyzed reactions offer alternative pathways. The Stille coupling, which utilizes organotin reagents, and the Negishi coupling, employing organozinc reagents, are also capable of forming the desired C-C bond. libretexts.org However, the toxicity of organotin compounds in Stille coupling and the moisture sensitivity of organozinc reagents in Negishi coupling can be drawbacks. libretexts.org

Ligand-free metal-catalyzed cross-coupling reactions are gaining attention as more cost-effective and sustainable alternatives to traditional ligand-supported systems. rsc.org Research into nickel- and copper-catalyzed cross-coupling reactions also presents promising avenues for the synthesis of 8-arylquinolines. Copper-catalyzed reactions, in particular, have shown efficacy in certain cross-coupling scenarios. researchgate.netyoutube.com

Precursor Design and Synthesis for this compound Derivatives

The successful synthesis of this compound relies on the availability of suitably functionalized precursors. For cross-coupling reactions, the primary precursors are 8-haloquinolines. The synthesis of these precursors can be achieved through various methods. For example, 8-aminoquinoline (B160924) can be converted to 8-iodoquinoline via a Sandmeyer-type reaction using sodium nitrite (B80452) and potassium iodide. usd.edu

The synthesis of the quinoline ring itself can be accomplished through classic methods like the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol, or the Friedländer annulation, where an o-aminobenzaldehyde or ketone is condensed with a compound containing a reactive methylene (B1212753) group. rroij.comiipseries.org These methods allow for the introduction of various substituents on the quinoline core, which can then be further modified to install the desired 8-halo functionality.

Innovative Reaction Pathways and Mechanistic Considerations in Quinoline Synthesis

Beyond the functionalization of a pre-formed quinoline ring, modern synthetic chemistry has focused on developing more efficient and atom-economical methods for constructing the quinoline scaffold with the desired substitution in a single step or a streamlined sequence.

One-Pot Synthetic Strategies for Quinoline Derivatives

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. rsc.org Several one-pot strategies have been developed for the synthesis of substituted quinolines.

One such approach is the one-pot Friedländer synthesis, where an o-nitroarylcarbaldehyde is first reduced in situ to the corresponding o-aminoarylcarbaldehyde, which then undergoes condensation with a ketone or aldehyde to form the quinoline ring. rsc.orgorganic-chemistry.org This method has been shown to be effective for producing a variety of mono- and di-substituted quinolines in high yields. rsc.org The reaction conditions are generally mild and tolerate a range of functional groups. organic-chemistry.org

Another innovative one-pot method involves the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, utilizing p-toluenesulfonic acid as a promoter, to generate complex quinoline-fused structures. acs.orgnih.gov Such multi-component reactions are highly valuable for rapidly building molecular complexity from simple starting materials.

Table 2: Comparison of One-Pot Quinoline Synthesis Methods

| Method | Starting Materials | Key Reagents/Catalysts | Products | Advantages |

| Friedländer Synthesis rsc.orgorganic-chemistry.org | o-Nitroarylcarbaldehydes, Ketones/Aldehydes | Iron, HCl (catalytic) | Mono- or di-substituted quinolines | High yields, inexpensive reagents |

| Povarov Reaction rsc.org | 1,2-Phenylenediamines, Enol ethers, Aldehydes | Fluoroalcohols (TFE or HFIP) | Substituted 8-aminoquinolines | Utilizes simple starting materials |

| Multi-component Reaction acs.orgnih.gov | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-Toluenesulfonic acid | Quinoline-fused quinazolinones | Builds molecular complexity rapidly |

These innovative one-pot strategies, while not directly producing this compound in a single step, provide powerful platforms for the synthesis of diversely substituted quinoline precursors. By incorporating a (3,5-difluorophenyl)-containing building block into these one-pot procedures, it may be possible to develop more direct and efficient routes to the target compound and its analogues.

Ruthenium-Catalyzed Deaminative Coupling Reactions

While the term "deaminative coupling" might be a misnomer in this specific context, ruthenium-catalyzed reactions represent a powerful tool for the formation of carbon-carbon bonds, including the arylation of quinoline scaffolds. The contemporary approach to forging the bond between the quinoline core and the 3,5-difluorophenyl group often involves a C-H activation strategy rather than a deaminative process.

In a typical ruthenium-catalyzed C-H arylation, a pre-existing quinoline derivative, often substituted with a directing group at the 8-position (such as an amino or amide group), is reacted with an arylating agent. The directing group serves to chelate the ruthenium catalyst, positioning it in close proximity to the C-H bond at the 7-position for activation and subsequent coupling with the aryl partner.

For instance, a plausible route to this compound could start from 8-aminoquinoline. The amino group can be converted to a suitable directing group, such as a picolinamide, to facilitate the ruthenium-catalyzed C-H arylation at the 7-position. However, to achieve substitution at the 8-position itself, a different precursor strategy would be necessary, potentially involving the construction of the quinoline ring from a pre-arylated aniline derivative.

A more direct, albeit challenging, approach would be the ruthenium-catalyzed C-H arylation of quinoline itself. However, this often leads to a mixture of isomers and requires specific catalytic systems to achieve high regioselectivity for the 8-position.

Recent research has highlighted the use of ruthenium complexes for the synthesis of complex quinoline structures. For example, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has been demonstrated, showcasing the utility of the 8-aminoquinoline moiety as a bidentate directing group in C-H functionalization. acs.orgnih.gov While not a direct synthesis of 8-arylquinolines, this illustrates the principle of ruthenium-catalyzed C-H activation originating from the 8-position of the quinoline core.

Furthermore, three-component ruthenium-catalyzed remote C-H functionalization of 8-aminoquinoline amides has been described, leading to arylation products of olefins. rsc.org These advanced methods underscore the potential of ruthenium catalysis in constructing complex molecules based on the quinoline scaffold.

A representative, though generalized, reaction scheme for a ruthenium-catalyzed C-H arylation to form an 8-arylquinoline is presented below:

Table 1: Generalized Reaction Scheme for Ruthenium-Catalyzed C-H Arylation

| Reactants | Catalyst/Reagents | Product |

| Quinoline with a directing group at C8 | Aryl halide or equivalent | 8-Arylquinoline |

| [Ru(p-cymene)Cl2]2, AgSbF6, Ar-X |

Note: This represents a generalized scheme. Specific conditions and directing groups (DG) would need to be optimized for the synthesis of this compound.

Vilsmeier-Haack Cyclization Derivatives for Quinoline Scaffolds

The Vilsmeier-Haack reaction is a classic and versatile method for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of quinoline scaffolds. organic-chemistry.orgwikipedia.orgchemistrysteps.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃). wikipedia.org

To synthesize an 8-arylquinoline such as this compound using this methodology, a plausible precursor would be an N-acyl derivative of a 2-aminobiphenyl. Specifically, N-(3',5'-difluorobiphenyl-2-yl)acetamide could serve as a suitable starting material.

The proposed mechanism would involve the following key steps:

Formation of the Vilsmeier reagent from DMF and POCl₃.

Electrophilic attack of the Vilsmeier reagent on the activated aromatic ring of the N-(3',5'-difluorobiphenyl-2-yl)acetamide.

Intramolecular cyclization to form the quinoline ring.

Subsequent hydrolysis to yield the final quinoline derivative.

This approach typically yields quinolines with substituents at the 2 and 3-positions, arising from the acyl group and the Vilsmeier reagent, respectively. For example, using N,N-dimethylformamide would lead to a formyl group at the 3-position. The nature of the acyl group on the starting acetamide (B32628) would determine the substituent at the 2-position.

Table 2: Proposed Vilsmeier-Haack Synthesis of an this compound Derivative

| Starting Material | Reagents | Intermediate | Product |

| N-(3',5'-Difluorobiphenyl-2-yl)acetamide | 1. POCl₃, DMF2. H₂O | Dichloro-iminium intermediate | 2-Methyl-8-(3,5-difluorophenyl)quinoline-3-carbaldehyde |

This method provides a functionalized quinoline core that can be further modified. The presence of the formyl and methyl groups offers handles for a variety of subsequent chemical transformations. Studies have shown the successful synthesis of 2-chloro-3-formyl-8-methylquinoline from ortho-methyl acetanilide, demonstrating the feasibility of this cyclization strategy for 8-substituted quinolines. chemijournal.comchemijournal.com

Derivatization and Scaffold Modification Strategies for this compound

Once the this compound scaffold is synthesized, its chemical properties can be further tuned through various derivatization and modification strategies. These modifications can be targeted at either the quinoline ring system or the 3,5-difluorophenyl moiety.

Modification of the Quinoline Ring:

The quinoline ring is susceptible to electrophilic aromatic substitution. The positions most prone to substitution are influenced by the electronic nature of the existing substituents. For an 8-arylquinoline, positions 5 and 7 are often the most reactive towards electrophiles.

Halogenation: Bromination of 8-substituted quinolines has been investigated, showing that mono- or di-bromo derivatives can be obtained. researchgate.net For this compound, treatment with bromine could potentially yield 5-bromo- or 5,7-dibromo-8-(3,5-difluorophenyl)quinoline. These halogenated derivatives can then serve as precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of functional groups.

Nitration and Sulfonation: These standard electrophilic substitution reactions could also be employed to introduce nitro or sulfonic acid groups onto the quinoline core, which can then be converted to other functionalities.

Modification of the 3,5-Difluorophenyl Ring:

The 3,5-difluorophenyl ring is electron-deficient due to the presence of the two fluorine atoms. This makes it susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution: Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace one of the fluorine atoms, particularly if the reaction is facilitated by microwave irradiation or the use of a strong base. This would allow for the introduction of a variety of substituents at the 3- or 5-position of the phenyl ring.

Modification via the 8-Position Linkage:

If the synthesis is designed to produce a derivative with a functional handle at the 8-position, such as 8-carboxy- or 8-aminoquinoline, a wide range of modifications become accessible. For example, 8-quinoline carboxylic acid can be activated and reacted with amines or alcohols to form amides or esters, respectively. researchgate.net

Table 3: Potential Derivatization Reactions for this compound

| Reaction Type | Reagent(s) | Potential Product(s) |

| Electrophilic Bromination | Br₂, FeBr₃ | 5-Bromo-8-(3,5-difluorophenyl)quinoline |

| Nucleophilic Substitution | NaOMe, DMSO | 8-(3-Fluoro-5-methoxyphenyl)quinoline |

| Cross-Coupling (from bromo-derivative) | Arylboronic acid, Pd catalyst | 5-Aryl-8-(3,5-difluorophenyl)quinoline |

These derivatization strategies provide a versatile toolkit for the medicinal chemist to explore the structure-activity relationships of this class of compounds by systematically modifying different parts of the molecule.

Iii. Comprehensive Spectroscopic and Structural Characterization of 8 3,5 Difluorophenyl Quinoline Systems

X-ray Crystallography for Precise Molecular Structure Determination

In a study of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate, a related compound, the two rings of the quinoline (B57606) system were found to be nearly coaxial, with a small dihedral angle of 2.28 (8)° between their planes. nih.goviucr.org The plane of the difluorophenyl ring was inclined to the quinoline system by 7.65 (7)°. nih.goviucr.org Such data is fundamental for understanding the steric and electronic properties of the molecule.

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the physical properties of the solid, such as melting point and solubility.

For fluoroorganic compounds, interactions involving fluorine atoms, such as C-F...π, F...H, and F...F contacts, play a significant role in the crystal engineering of their structures. researchgate.net In the crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate, molecules are linked by C—H⋯O hydrogen bonds, forming chains within the crystal lattice. nih.goviucr.org The study of these interactions is crucial for understanding the supramolecular architecture. researchgate.net

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study, particularly in the pharmaceutical industry, as different polymorphs can exhibit distinct physical and chemical properties. While specific polymorphism studies on 8-(3,5-difluorophenyl)quinoline carboxylate derivatives are not extensively detailed in the provided search results, the investigation of different crystalline forms is a key aspect of solid-state characterization. For instance, the study of 8-hydroxyquinoline (B1678124) revealed the existence of a new monoclinic polymorph, distinct from the previously known orthorhombic form, with differences in their supramolecular synthons. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms.

¹H and ¹³C NMR are the most common NMR techniques used in organic chemistry. ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of a molecule. bhu.ac.in

For quinoline derivatives, the chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electronic effects of substituents on the quinoline ring. In fluorine-containing compounds, ¹³C NMR spectra can be simplified by using simultaneous ¹H and ¹⁹F decoupling, which removes the coupling interactions and results in singlet signals for each carbon atom. jeol.com This is particularly useful for complex molecules where spectral overlap can be an issue. The chemical shifts of carbon atoms in quinoline derivatives generally appear in the range of 0-220 ppm. bhu.ac.in

Table 1: Representative NMR Data for a Quinoline Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.17 – 8.08 (m) | C-2: 156.1 |

| H-3 | 7.53 – 7.43 (m) | C-3: 118.5 |

| H-4 | 7.80 – 7.73 (m) | C-4: 129.7 |

| H-5 | 7.73 – 7.66 (m) | C-5: 127.4 |

| H-6 | 7.53 – 7.43 (m) | C-6: 129.4 |

| H-7 | 7.73 – 7.66 (m) | C-7: 127.0 |

| H-8 | 8.17 – 8.08 (m) | C-8: 129.6 |

| C-8a | - | 148.1 |

| C-4a | - | 126.3 |

Note: Data for 2-(4-Fluorophenyl)quinoline is provided as a representative example of a fluorinated quinoline derivative. rsc.org The exact chemical shifts for this compound may vary.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition. rsc.org Upon ionization, molecules can break apart into smaller fragments. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. researchgate.netmdpi.com For quinoline alkaloids, characteristic fragmentation pathways, such as the loss of a methyl radical or a CO molecule from methoxy groups, can provide valuable structural information. nih.gov The fragmentation of the quinoline ring itself can also be observed. researchgate.netnih.gov

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) are commonly employed. rsc.orgsemanticscholar.org

TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition. DTA and DSC measure the difference in temperature between a sample and a reference, revealing information about phase transitions such as melting, crystallization, and glass transitions. semanticscholar.org For a quinoline-1,3-benzodioxole chalcone (B49325), TGA and DTA revealed a multi-step thermal decomposition process. rsc.org In another study on a 2-oxoquinoline derivative, the compound was found to be thermally stable up to 252 °C, with an endothermic peak in the DSC thermogram around 254 °C corresponding to its melting process. mdpi.com Such data is critical for determining the operational limits of the material.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate |

| 8-hydroxyquinoline |

| 2-(4-Fluorophenyl)quinoline |

| Quinoline-1,3-benzodioxole chalcone |

Detailed Photophysical Characterization of this compound-Derived Complexes

The photophysical properties of metal complexes derived from this compound are of significant interest for applications in various fields, including organic light-emitting diodes (OLEDs) and sensory materials. The introduction of the difluorophenyl moiety at the 8-position of the quinoline core can significantly influence the electronic and steric properties of the resulting ligands and their metal complexes, thereby tuning their absorption, emission, and luminescence characteristics. This section focuses on the detailed photophysical characterization of such complexes, drawing parallels from structurally similar compounds where specific data for this compound derivatives is not explicitly available in the reviewed literature.

The absorption spectra of cyclometalated iridium(III) and platinum(II) complexes are generally characterized by intense bands in the ultraviolet (UV) region and less intense, broad bands extending into the visible region. The high-energy absorptions are typically attributed to spin-allowed π–π* intraligand (IL) transitions localized on the quinoline or ancillary ligands. The lower-energy bands are assigned to a combination of spin-allowed and spin-forbidden metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions nsf.govnih.gov.

For instance, iridium(III) complexes with fluorinated phenylpyridine ligands, which are structurally analogous to this compound, exhibit strong absorption bands between 250 and 320 nm and weaker bands in the 350–420 nm range nih.gov. The presence of electron-withdrawing fluorine atoms, such as in the 3,5-difluorophenyl group, is expected to influence the energy levels of the molecular orbitals. This can lead to shifts in the absorption maxima compared to non-fluorinated analogues. Specifically, the fluorine substituents can lower the energy of the highest occupied molecular orbital (HOMO), which is often localized on the cyclometalating ligand, thereby affecting the MLCT and LLCT transition energies rhhz.net.

The emission spectra of these complexes, typically measured in solution at room temperature, are often broad and structureless, which is characteristic of emission from a triplet excited state with significant charge-transfer character acs.org. The emission color can be tuned across the visible spectrum by modifying the electronic properties of the ligands. For iridium(III) complexes with fluorinated phenylisoquinoline ligands, emission maxima have been observed in the yellow to orange region (around 584 nm to 600 nm) rhhz.net. The emission of complexes derived from this compound would similarly be expected to originate from a triplet state, likely a mix of ³MLCT and ³IL states.

While specific absorption and emission data for complexes of this compound were not found, the table below provides representative data for analogous cyclometalated complexes to illustrate the expected spectral ranges.

Table 1: Representative Absorption and Emission Data for Analogous Cyclometalated Complexes

| Complex Type | Analogous Ligand | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| Iridium(III) | 2-(2,4-difluorophenyl)isoquinoline | Not Specified | 584 |

| Iridium(III) | 1-(4-fluoro-2-methylphenyl)isoquinoline | Not Specified | 600 |

The luminescence quantum yield (Φ) and the excited-state lifetime (τ) are critical parameters for evaluating the efficiency of a light-emitting material. Cyclometalated iridium(III) and platinum(II) complexes are known for their high phosphorescence quantum yields due to the strong spin-orbit coupling induced by the heavy metal center, which facilitates the formally spin-forbidden triplet-to-singlet emission nsf.govnih.gov.

For iridium(III) complexes with quinoline-based ancillary ligands, solution quantum yields can range from as low as 0.018 to as high as 0.42, with phosphorescence in the deep-red region nsf.gov. Similarly, platinum(II) complexes with substituted 8-quinolinolate ligands have shown quantum yields up to 25% in deoxygenated organic solvents at room temperature nih.gov. The lifetimes for these triplet emissions are typically in the microsecond range nih.govnih.gov.

The presence of fluorine atoms on the phenyl ring of the ligand can impact the quantum yield and lifetime. Fluorination can alter the vibrational modes of the molecule and the degree of non-radiative decay, sometimes leading to an increase in the quantum yield acs.org. For example, iridium(III) complexes with fluorinated phenylpyridine ligands have been reported to exhibit high quantum yields acs.org.

Specific luminescence quantum yield and lifetime data for complexes of this compound are not available in the reviewed literature. However, based on the performance of analogous compounds, it is anticipated that such complexes would exhibit phosphorescence with quantum yields and lifetimes that are sensitive to the specific coordination environment and solvent.

Table 2: Representative Luminescence Data for Analogous Cyclometalated Complexes

| Complex Type | Analogous Ligand | Quantum Yield (Φ) | Lifetime (τ) (µs) |

|---|---|---|---|

| Iridium(III) | Various quinoline-based ancillary ligands | 0.018 - 0.42 | Not Specified |

| Platinum(II) | 5-substituted 8-quinolinolates | up to 0.25 | 20 - 30 |

Note: This table provides a range of typical values for similar classes of compounds, as specific data for this compound complexes could not be located.

Iv. Theoretical and Computational Investigations of 8 3,5 Difluorophenyl Quinoline

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of molecules. rsc.org By calculating the electron density, DFT methods can predict a variety of molecular properties, including geometries, energies, and spectroscopic parameters. For quinoline (B57606) derivatives, DFT has been employed to understand their synthesis, photophysical characteristics, and to determine properties like the electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness. rsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Representative Frontier Orbital Energies for a Quinoline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a framework for predicting the outcomes of chemical reactions by considering the interactions between the HOMO of one reactant and the LUMO of another. numberanalytics.comnumberanalytics.com This theory is particularly useful in understanding pericyclic reactions, such as cycloadditions, sigmatropic rearrangements, and electrocyclic reactions. numberanalytics.comwikipedia.org The energy and symmetry of the interacting orbitals determine the feasibility and stereochemical outcome of a reaction. numberanalytics.com

For a reaction to be favorable, the energy difference between the interacting HOMO and LUMO should be small. numberanalytics.com FMO theory can also be applied to predict the regioselectivity and stereoselectivity of reactions by analyzing the coefficients of the atomic orbitals in the HOMO and LUMO. numberanalytics.com While specific applications of FMO theory to the reaction pathways of 8-(3,5-Difluorophenyl)quinoline are not detailed in the provided search results, the principles of FMO theory are broadly applicable to understanding its potential reactivity in various chemical transformations.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves generating various conformations of the ligand and positioning them within the binding site of the protein, followed by a scoring function to estimate the binding affinity. nih.gov

Studies on various quinoline derivatives have demonstrated the utility of molecular docking in predicting their binding modes and affinities with different biological targets. doi.orguobaghdad.edu.iq For example, docking studies have been performed on quinoline derivatives against targets like the SARS-CoV-2 main protease and the respiratory syncytial virus (RSV) G protein. doi.orgnih.gov

Binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a key output of molecular docking simulations. A more negative binding energy generally indicates a more stable protein-ligand complex. uobaghdad.edu.iq For instance, in a study of quinoline derivatives targeting the Mtase protein of the Yellow Fever Virus (YFV), a binding energy of -6.35 kcal/mol was reported for a promising compound. doi.org

Interaction profiling involves identifying the specific amino acid residues in the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, docking studies of quinoline derivatives with the SARS-CoV-2 Mpro enzyme revealed hydrogen bonding with key residues such as His41, His164, and Glu166, as well as π-interactions with His41. nih.gov

Table 2: Example of Molecular Docking Results for a Quinoline Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| SARS-CoV-2 Mpro | -7.8 | His41, Glu166, Gln189 |

| YFV Mtase | -6.4 | (Specific residues not detailed) |

| CB1a | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14, TRP-12 |

Note: This table compiles data from studies on various quinoline derivatives to illustrate the type of information obtained from docking studies. nih.govdoi.orgnih.gov The specific binding affinity and interacting residues for this compound would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov This approach is valuable in the early stages of drug discovery for prioritizing compounds for synthesis and testing. frontiersin.org

The development of a QSAR model typically involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, and building a statistical model (e.g., using multiple linear regression or machine learning algorithms). nih.gov The predictive power of the resulting model is then validated using internal and external test sets of compounds. frontiersin.org For quinoline derivatives, QSAR models have been successfully developed to predict their activity against targets such as Plasmodium falciparum. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and biomolecular systems over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can provide detailed information about conformational changes, flexibility, and intermolecular interactions. nih.gov

In the context of drug discovery, MD simulations are often used to refine the results of molecular docking by assessing the stability of the predicted protein-ligand complex. doi.org These simulations can reveal how the ligand and protein adapt to each other's presence and can provide a more accurate estimation of the binding free energy. nih.gov Key analyses performed on MD trajectories include root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bond persistence. nih.gov

Studies on quinoline derivatives have employed MD simulations to investigate their potential as inhibitors of various enzymes, such as the SARS-CoV-2 protease and acetylcholinesterase. nih.govnih.gov These simulations have provided insights into the conformational stability of the protein-ligand complexes and the key interactions that contribute to binding. nih.govnih.gov Constant-pH MD simulations represent a more advanced technique that can also account for changes in the protonation states of titratable residues in response to the environment. researchgate.net

Ab initio Approaches for Electronic Transition State Assignment in Complexes

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, serve as a powerful tool for understanding the electronic transitions in complexes containing quinoline derivatives. These computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide deep insights into the electronic structure, excited states, and photophysical properties of these molecules. researchgate.netnih.govnih.gov Such theoretical investigations are crucial for assigning electronic transition states and for the rational design of new materials with tailored optical properties. cmu.edursc.org

In the study of metal complexes, such as those involving iridium(III) or platinum(II), ab initio methods are employed to elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nsf.gov The composition of these orbitals, indicating the relative contributions from the metal center and the various ligands, determines the character of the electronic transitions. nsf.gov Common types of transitions include metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intra-ligand (IL) transitions, which are π-π* transitions localized on a specific ligand. cmu.edu

For instance, in cyclometalated iridium(III) complexes, the HOMO is often a mix of iridium d-orbitals and π-orbitals from the cyclometalating ligand, while the LUMO is typically localized on the ancillary ligand. nsf.govunibo.it By calculating the energies of the excited states and the oscillator strengths for the transitions, it is possible to predict and interpret the experimental UV-visible absorption and emission spectra. researchgate.netdntb.gov.ua The heavy-atom effect of metals like iridium promotes spin-orbit coupling, which facilitates formally spin-forbidden singlet-triplet transitions, leading to phosphorescence. unibo.it Ab initio calculations can quantify the extent of this coupling and predict the radiative and non-radiative decay rates that govern the phosphorescence quantum yield and lifetime. nsf.gov

The structural modifications of the ligands, such as the introduction of fluorine atoms in the phenyl ring of 8-phenylquinoline (B8574275) derivatives, can significantly alter the energy levels of the molecular orbitals. unibo.it Theoretical calculations are instrumental in predicting how these changes will tune the emission color and efficiency of the complex. rsc.org For example, DFT calculations have been used to study various quinoline derivatives to understand their stability and electronic properties. nih.govnih.gov

To illustrate the type of information obtained from such studies, the following interactive data table presents representative theoretical data for a hypothetical iridium(III) complex containing a fluorinated phenylquinoline ligand. This data is based on typical findings from TD-DFT calculations on similar complexes.

Interactive Data Table: Calculated Electronic Transitions for a Representative Ir(III) Complex

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character | Orbital Contribution |

| S0 → S1 | 2.60 | 477 | 0.02 | 1MLCT/1ILCT | HOMO → LUMO |

| S0 → T1 | 2.45 | 506 | N/A (Spin-forbidden) | 3MLCT/3ILCT | HOMO → LUMO |

| S0 → S5 | 3.54 | 350 | 0.25 | 1LC (π→π) | HOMO-2 → LUMO |

| S0 → S8 | 4.10 | 302 | 0.40 | 1LC (π→π) | HOMO → LUMO+2 |

This table is for illustrative purposes. The values are representative of typical results for cyclometalated iridium(III) complexes with phenylquinoline-type ligands and are not specific to this compound.

The analysis of the calculated excited states allows for a detailed assignment of the bands observed in experimental spectra. For example, the lowest energy absorption bands are often assigned to MLCT and LLCT transitions, while more intense bands at higher energies are typically due to intra-ligand π-π* transitions. cmu.edu Furthermore, computational studies can model the geometry of the molecule in its excited state, providing insights into the Stokes shift and the vibrational fine structure of the emission spectrum. acs.org By systematically studying how ligand modifications influence the electronic properties, ab initio methods guide the synthesis of novel phosphorescent complexes for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. cmu.edusci-hub.se

V. Supramolecular and Coordination Chemistry of 8 3,5 Difluorophenyl Quinoline

Spectroscopic and Structural Analysis of Metal-Ligand InteractionsNo information available.

Until research on the coordination chemistry of 8-(3,5-difluorophenyl)quinoline is published, a detailed and scientifically accurate article on this specific topic cannot be provided.

Ligand Design Principles for Tunable Coordination Geometries

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with predictable and controllable three-dimensional structures. In the case of this compound, several key principles guide the tuning of coordination geometries, primarily revolving around the steric and electronic effects of the difluorophenyl substituent and its capacity for non-covalent interactions.

Steric Influence of the 3,5-Difluorophenyl Group:

The sheer size of the 3,5-difluorophenyl group at the 8-position of the quinoline (B57606) ring imposes significant steric constraints around the metal center. This steric hindrance can be exploited to control the number of ligands that can coordinate to a metal ion and to influence the resulting coordination geometry. For instance, in complexes with metals that typically favor higher coordination numbers, the bulkiness of the this compound ligand can force the adoption of lower coordination numbers. This principle is illustrated by comparing the coordination complexes of 8-phenylquinoline (B8574275) with its fluorinated analogue. The increased steric demand of the difluorophenyl group can lead to the formation of complexes with different stoichiometries or geometries.

Electronic Effects of Fluorine Substitution:

The highly electronegative fluorine atoms in the 3,5-positions of the phenyl ring exert a strong electron-withdrawing inductive effect. This electronic perturbation influences the electron density on the quinoline nitrogen atom, thereby modulating its donor strength. A decrease in the basicity of the nitrogen atom can affect the strength of the metal-ligand bond. This electronic tuning can be a subtle but powerful tool in stabilizing or destabilizing certain coordination geometries. For example, in redox-active metal complexes, the electronic properties of the ligand can influence the reduction potential of the metal center.

Role of Non-Covalent Interactions:

A critical aspect of the ligand design involving this compound is the participation of the fluorine atoms in various non-covalent interactions. researchgate.net These interactions, although weaker than covalent bonds, play a crucial role in directing the self-assembly of coordination complexes into extended supramolecular structures. mdpi.com The fluorine atoms can act as hydrogen bond acceptors (C-H···F) or engage in halogen bonding and π-interactions (π···π stacking). mdpi.comsemanticscholar.org These directional interactions can link individual complex units, leading to the formation of one-, two-, or three-dimensional networks with predictable topologies. The ability to engineer these non-covalent interactions provides a pathway to crystal engineering, where the solid-state architecture of the coordination compound can be rationally designed.

The following table summarizes the key ligand design principles and their expected impact on the coordination geometry of metal complexes incorporating this compound.

| Design Principle | Effect on Coordination Chemistry | Potential Outcome on Coordination Geometry |

| Steric Hindrance | Limits the number of ligands around the metal center. | Favors lower coordination numbers; can induce distorted geometries. |

| Electron-Withdrawing Effect | Modulates the donor strength of the quinoline nitrogen. | Influences metal-ligand bond lengths and strengths; can affect the stability of the complex. |

| Non-Covalent Interactions (e.g., C-H···F, π-stacking) | Directs the self-assembly of complexes in the solid state. researchgate.netmdpi.com | Formation of specific supramolecular architectures (e.g., chains, layers, 3D networks). mdpi.com |

Detailed Research Findings:

While specific research focusing exclusively on the coordination chemistry of this compound is not extensively documented in publicly available literature, the principles outlined above are derived from extensive studies on related fluorinated and sterically demanding quinoline-based ligands. For example, research on other 8-arylquinolines has demonstrated that the nature and substitution pattern of the aryl group can dramatically alter the resulting coordination polymer's dimensionality and properties. The introduction of substituents that can participate in hydrogen bonding or other specific intermolecular interactions has been shown to be a successful strategy for controlling the supramolecular assembly.

The table below presents hypothetical data based on established principles for complexes of this compound (DFPQ) with various transition metals, illustrating how the coordination geometry might be tuned.

| Metal Ion | Ancillary Ligands | Expected Coordination Geometry | Key Influencing Factors |

| Cu(I) | None | Distorted Tetrahedral (for a [Cu(DFPQ)₂]⁺ complex) | Steric hindrance between the bulky DFPQ ligands. |

| Ag(I) | Nitrate (B79036) | Linear or T-shaped (monomeric) or formation of a 1D coordination polymer | Propensity of Ag(I) for linear coordination, with potential for bridging by nitrate anions or DFPQ ligands through non-covalent interactions. |

| Pd(II) | Chloride | Square Planar | The strong preference of Pd(II) for a square planar geometry, with the DFPQ ligand acting as a monodentate N-donor. |

| Zn(II) | Acetate | Tetrahedral | The preference of Zn(II) for tetrahedral coordination. The bulk of DFPQ would likely prevent the formation of an octahedral complex. |

Vi. Mechanistic and Structure Activity Relationship Sar Studies in Vitro Research Focus

Structure-Activity Relationships of 8-Substituted Quinolines for Antimycobacterial Efficacy (in vitro)

The substitution at the 8-position of the quinolone core is a critical determinant of antimycobacterial activity. In vitro studies have systematically explored how different functional groups at this position influence efficacy against various mycobacterial species, including Mycobacterium fortuitum and Mycobacterium smegmatis, which are often used as indicators for Mycobacterium tuberculosis activity. nih.govresearchgate.net

Research has shown that the contribution of the C-8 substituent is highly dependent on the nature of the substituent at the N-1 position of the quinolone ring. nih.govresearchgate.net For instance, in a series of quinolones with an N-1 cyclopropyl (B3062369) group, the order of antimycobacterial potency based on the C-8 substituent was determined to be: COMe ≈ CBr > CCl > CH ≈ CF ≈ COEt > N > CCF3. nih.gov When the N-1 substituent was a 2,4-difluorophenyl group, the efficacy order for the C-8 position changed to N ≈ CH > CF > COMe. nih.gov This demonstrates a complex interplay between the substituents at the N-1 and C-8 positions in modulating the biological activity.

SAR in Anticonvulsant and Antihypertensive Research with 8-Substituted Quinoline (B57606) Derivatives (in vitro)

The structural framework of 8-substituted quinolines has been explored for its potential in developing novel anticonvulsant and antihypertensive agents. In vitro pharmacological testing has revealed that specific structural motifs are key to achieving high efficacy in both areas.

A significant finding is the pronounced activity of derivatives featuring a 2-hydroxypropyloxyquinoline moiety. researchgate.netresearchgate.netdntb.gov.ua This feature, particularly when combined with various amino groups, appears crucial for both anticonvulsant and antihypertensive effects. The pharmacological results strongly suggest that these effects may be linked to beta-blocking properties, which are dependent on the presence of an aryloxypropanolamine-like structure within the molecule. researchgate.netdntb.gov.ua

In studies evaluating activity against maximal electroshock (MES) and pentylenetetrazole-induced seizures, compounds with a piperazino or imidazolo group linked through a 2-hydroxypropyloxy chain at the 8-position showed excellent anticonvulsant properties. researchgate.netresearchgate.net For instance, 8-(3'-piperazino-2'-hydroxypropyloxy)quinoline and 8-(3'-imidazolo-2'-hydroxypropyloxy)quinoline were identified as highly active. researchgate.netresearchgate.net The most potent compound in one series was 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline, which was effective in both anticonvulsant and antihypertensive tests. researchgate.netresearchgate.netdntb.gov.ua This same compound, along with related ethylpiperazino and piperazino derivatives, also demonstrated significant antihypertensive activity by effectively antagonizing the pressor response induced by adrenaline in vitro. researchgate.netresearchgate.net

| Compound Name | Series | Key Structural Feature | Observed In Vitro Activity |

| 8-(2'-piperazino-ethanoxy)quinoline | Ethane (B1197151) | Ethanoxy-piperazine linker | Most active anticonvulsive agent in ethane series. researchgate.netresearchgate.net |

| 8-(2'-imidazolo-ethanoxy)quinoline | Ethane | Ethanoxy-imidazole linker | Most active anticonvulsive agent in ethane series. researchgate.netresearchgate.net |

| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | Propanol (B110389) | 2-hydroxypropyloxy-piperazine linker | Very good anticonvulsant & antihypertensive activity. researchgate.netresearchgate.net |

| 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline | Propanol | 2-hydroxypropyloxy-imidazole linker | Very good anticonvulsant activity. researchgate.netresearchgate.net |

| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Propanol | Phenylpiperazino at propanol chain | Potent anticonvulsive and excellent antihypertensive agent. researchgate.netdntb.gov.ua |

| 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline | Propanol | Ethylpiperazino at propanol chain | Excellent antihypertensive activity. researchgate.netresearchgate.net |

Investigation of 8-(3,5-Difluorophenyl)quinoline in Oncological Research (in vitro)

The specific compound this compound, referred to in some literature as DFIQ, has been identified as a novel synthetic quinoline derivative with significant anticancer potential. nih.gov In vitro studies have primarily focused on its effects against non-small-cell lung cancer (NSCLC), where it has been shown to induce cell death. nih.govresearchgate.net

DFIQ effectively inhibits the growth of NSCLC cells, with reported IC50 values of 4.16 μM after 24 hours and 2.31 μM after 48 hours of treatment. nih.gov The mechanism of action involves the induction of apoptosis (programmed cell death) and autophagy. nih.govresearchgate.net Further investigation revealed that DFIQ treatment leads to the cleavage of apoptotic proteins, DNA damage, and disruption of the cell cycle. nih.gov

| Compound | Cell Line | Time Point | IC50 Value (μM) |

| DFIQ | NSCLC | 24 hours | 4.16 nih.gov |

| DFIQ | NSCLC | 48 hours | 2.31 nih.gov |

DNA topoisomerases are crucial enzymes for managing DNA topology and are well-established targets for cancer chemotherapy. researchgate.net Many anticancer agents, including some quinoline derivatives, function by inhibiting these enzymes, leading to DNA damage and cell death. researchgate.netnih.gov For instance, certain novel pyrazolo[4,3-f]quinoline and cinnamic acid-2-quinolone hybrids have demonstrated potent topoisomerase II inhibitory activity in vitro. researchgate.netresearchgate.netnih.gov

However, in the case of this compound (DFIQ), the primary anticancer mechanism elucidated in vitro does not appear to be direct topoisomerase inhibition. Instead, its cytotoxic effects are attributed to the induction of significant oxidative stress through the production of reactive oxygen species (ROS). researchgate.netnih.gov This increase in ROS disrupts cellular processes, leading to lysosome accumulation and the activation of apoptotic pathways through proteins such as Bad, Bax, and tBid. researchgate.netnih.gov While topoisomerase inhibition is a known mechanism for the broader quinoline class, the potent anticancer activity of DFIQ is mechanistically linked to the induction of ROS-mediated apoptosis and autophagy. researchgate.netresearchgate.net

The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its deregulation is frequently implicated in cancer development and resistance to therapy. nih.gove-crt.org Modulating the Wnt/β-catenin pathway is therefore a significant area of oncological research. nih.gov For example, some chalcone (B49325) derivatives have been shown to exert anticancer effects by inhibiting Wnt/β-catenin signaling. mdpi.com

For this compound (DFIQ), however, the existing in vitro research has not established a direct link to the modulation of the Wnt signaling pathway. The anticancer activities observed in NSCLC cells are mechanistically explained by its ability to induce ROS production, which in turn triggers autophagy and apoptosis. nih.govresearchgate.net While Wnt signaling is a known pathway involved in lung cancer and is a target for other compounds, the current body of evidence indicates that DFIQ's mode of action relies on a different cellular mechanism. nih.govmdpi.com

Antibacterial and Antifungal Activity of this compound and Related Structures (in vitro)

The quinoline scaffold is a versatile pharmacophore known to be the basis for numerous compounds with broad-spectrum antibacterial and antifungal properties. nih.gov The derivatization of the quinoline ring at various positions significantly influences the antimicrobial potency and spectrum of activity. msu.edu

While specific in vitro data on the antibacterial and antifungal activity of this compound is not extensively detailed, the activity of structurally related halogenated and 8-substituted quinolines has been well-documented. Halogenated quinoline (HQ) analogues have shown potent antifungal activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans. [15 from initial search] In one study, four different HQ analogues inhibited C. albicans growth with a minimum inhibitory concentration (MIC) of 100 nM, and sixteen analogues were effective against C. neoformans with MICs ranging from 50 to 780 nM. [15 from initial search]

Similarly, the substitution pattern on the quinoline ring is critical for antibacterial action. For instance, studies on 1-aryl-6,8-difluoroquinolones found that the in vitro potency was greatest when the 1-substituent was a 2,4-difluorophenyl group and the 7-substituent was a 3-amino-1-pyrrolidinyl group. msu.edu Other research on 8-hydroxyquinoline (B1678124) derivatives showed that certain modifications led to remarkable antibacterial activity against E. coli, S. aureus, and V. parahaemolyticus, in some cases superior to the standard antibiotic Penicillin G. nih.gov

| Compound Class/Name | Target Organism(s) | In Vitro Activity (MIC) |

| Halogenated Quinoline Analogues | Candida albicans | 100 nM [15 from initial search] |

| Halogenated Quinoline Analogues | Cryptococcus neoformans | 50-780 nM [15 from initial search] |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (drug-sensitive & resistant) | 0.062 - 0.25 μg/ml nih.gov |

| 8-hydroxyquinoline derivative (compound 5) | V. parahaemolyticus, S. aureus | 10⁻⁶ mg/mL nih.gov |

| N-(3,5-Bis(trifluoromethyl)phenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST9) | S. aureus | 250 μg/mL [14 from initial search] |

| QST10 | C. albicans | 31.25 μg/mL [14 from initial search] |

The antimicrobial mechanisms of quinoline derivatives are diverse. For halogenated 8-hydroxyquinolines, a primary proposed mechanism of action is their ability to chelate metal ions, particularly iron. nih.gov This action deprives microbial cells of essential nutrients that are critical cofactors for various enzymatic reactions, thereby inhibiting growth. nih.gov It has been suggested that the metal complexes of these compounds, rather than the free compounds themselves, may be the active antibacterial agents. nih.gov

Other in vitro studies on the cellular effects of antimicrobial agents have pointed to mechanisms involving damage to the cell membrane and induction of oxidative stress. mdpi.com Treatment can lead to an increase in membrane permeability, measured by electrical conductivity, and the leakage of intracellular contents like nucleic acids and proteins. mdpi.com Furthermore, the generation of reactive oxygen species (ROS) inside the bacterial cell can cause widespread damage to cellular components and induce DNA sub-damage, ultimately leading to cell death. mdpi.com For active halogenated quinolines, studies have shown that they are able to penetrate fungal cells, suggesting that their antifungal activities are elicited through an intracellular mode of action, consistent with mechanisms like ion chelation or ROS production. [15 from initial search]

Selectivity Considerations in Biological Activity Studies (in vitro)

In the realm of drug discovery, the selectivity of a compound for its intended biological target over other targets is a critical determinant of its potential therapeutic value and safety profile. For quinoline derivatives, including those with a 3,5-difluorophenyl moiety, in vitro studies are instrumental in elucidating this selectivity. Research has shown that modifications to the quinoline scaffold can significantly alter a compound's interaction with various biological targets. For instance, studies on related quinoline compounds have demonstrated that the nature and position of substituents on both the quinoline ring and the phenyl group can dictate the selectivity towards different enzymes or receptors. The presence of the 3,5-difluorophenyl group at the 8-position of the quinoline core is a key structural feature that influences this selectivity, though specific in vitro selectivity screening data for this compound itself against a broad panel of targets is not extensively detailed in the public domain.

Antileishmanial Properties of Related Quinoline Derivatives with 3,5-Difluorophenyl Moiety (in vitro)

The search for new antileishmanial agents has led researchers to explore various heterocyclic compounds, including quinoline derivatives. In vitro studies have demonstrated that certain quinoline derivatives bearing a 3,5-difluorophenyl group exhibit promising activity against Leishmania species. For example, a series of 2-substituted quinolines were synthesized and evaluated for their in vitro antileishmanial activity against the promastigotes of Leishmania amazonensis. Within this series, compounds featuring a 3,5-difluorophenyl substituent were among the tested derivatives. The biological data revealed that the nature of the substituent at the 2-position of the quinoline ring played a crucial role in the observed antileishmanial activity. While not specifically focused on the 8-substituted isomer, this research underscores the potential of the 3,5-difluorophenyl-quinoline scaffold as a basis for developing new antileishmanial drugs. The mechanism of action is often postulated to involve intercalation with parasitic DNA or inhibition of essential parasitic enzymes.

Enzyme Inhibition Profiling (in vitro)

The ability of a compound to inhibit specific enzymes is a cornerstone of its pharmacological profile. In vitro enzyme assays provide a direct measure of a compound's inhibitory potency and can offer insights into its potential therapeutic applications and off-target effects.

Monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) are important enzymes in the central nervous system, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. A study investigating a series of 7-substituted-5-(4-chlorobenzyl)-8-hydroxyquinoline derivatives revealed significant inhibitory activity against both MAO and ChE enzymes. Although these compounds are structurally distinct from this compound, the findings highlight the potential of the broader 8-hydroxyquinoline scaffold to interact with these enzymes. The study found that some derivatives displayed potent and selective inhibition of MAO-A. The inhibitory activity was found to be dependent on the nature of the substituent at the 7-position.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic approach for managing type 2 diabetes. Research into the alpha-glucosidase inhibitory potential of quinoline derivatives has yielded promising results. A study focused on 8-substituted-5,7-dichloro-2-methylquinoline derivatives demonstrated that these compounds could be effective inhibitors of α-glucosidase. The study highlighted the importance of the substituent at the 8-position for the inhibitory activity. For instance, the introduction of different functional groups at this position led to varying degrees of enzyme inhibition, providing valuable structure-activity relationship data for the design of new α-glucosidase inhibitors based on the quinoline scaffold.

Cytoprotective Research in Related 8-Hydroxyquinoline Scaffolds (in vitro)

The cytoprotective effects of 8-hydroxyquinoline and its derivatives have been a subject of interest in the context of cellular stress and neurodegenerative diseases. These compounds are known for their metal-chelating and antioxidant properties. In vitro studies have shown that certain 8-hydroxyquinoline derivatives can protect cells from oxidative stress-induced damage. For example, research has demonstrated that these compounds can chelate excess intracellular metal ions, thereby preventing the generation of reactive oxygen species (ROS) and subsequent cellular damage. While this research focuses on the 8-hydroxyquinoline scaffold, it provides a basis for exploring the potential cytoprotective properties of other 8-substituted quinolines, including those with a 3,5-difluorophenyl group, which may exhibit similar or distinct mechanisms of action.

Vii. Material Science and Research Tool Applications of 8 3,5 Difluorophenyl Quinoline

Utility in Organic Light-Emitting Diode (OLED) Technologies

The electroluminescence of a material is dependent on its ability to efficiently facilitate the recombination of electrons and holes to generate photons. For 8-arylquinoline derivatives, the emission color can be tuned by modifying the substituents on the aryl ring. nih.gov The difluoro substitution on the phenyl ring in 8-(3,5-Difluorophenyl)quinoline would be expected to influence the emission spectrum, potentially leading to blue-shifted emission compared to non-fluorinated analogues due to the electron-withdrawing effect of fluorine.

In terms of device integration, 8-substituted quinolines can be incorporated into OLEDs as part of the emissive layer or as a host material for a fluorescent or phosphorescent dopant. Their thermal stability is a key factor for the longevity and performance of OLED devices. While no specific device data for this compound is currently published, research on similar structures provides a basis for its potential application. For instance, other polyarylquinolines have been shown to serve as effective emitting chromophores. researchgate.net

Table 1: Hypothetical Electroluminescence Characteristics of an OLED Device Incorporating an 8-Arylquinoline Derivative

| Parameter | Value |

| Emissive Material | 8-Arylquinoline Derivative |

| Host Material | N,N'-dicarbazolyl-3,5-benzene (mCP) |

| Hole Transport Layer (HTL) | N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) |

| Electron Transport Layer (ETL) | Tris(8-hydroxyquinolinato)aluminum (Alq3) |

| Peak Emission Wavelength | ~450 - 550 nm (Estimated) |

| External Quantum Efficiency (EQE) | Not Available |

| Luminous Efficacy | Not Available |

| Turn-on Voltage | Not Available |

Note: This table is a hypothetical representation based on the general performance of quinoline (B57606) derivatives in OLEDs and does not represent actual data for this compound.

Application as Corrosion Inhibitors in Material Science

Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The presence of heteroatoms (like nitrogen) and π-electrons in the quinoline ring facilitates this adsorption process.

The adsorption of quinoline derivatives on a metal surface can occur through physical adsorption (physisorption), involving electrostatic interactions, or chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the inhibitor molecules and the metal atoms. The lone pair of electrons on the nitrogen atom and the π-electrons of the quinoline ring can be donated to the vacant d-orbitals of the metal, leading to strong adsorption.

While specific studies on this compound as a corrosion inhibitor are not prevalent, research on other phenyl-substituted quinolines and fluorinated organic compounds provides insights into its potential mechanism. The presence of the phenyl group can increase the surface area of the molecule, enhancing its coverage on the metal surface. Fluorine atoms, being highly electronegative, can influence the electronic distribution within the molecule, potentially affecting the strength of its interaction with the metal surface. Density Functional Theory (DFT) studies on the adsorption of fluorine on transition metal surfaces have shown that the nature of the interaction is highly dependent on the metal substrate. researchgate.netdoaj.org The formation of a protective film by the adsorbed inhibitor molecules prevents the diffusion of corrosive species to the metal surface, thereby mitigating corrosion.

Table 2: Potential Adsorption Characteristics of this compound as a Corrosion Inhibitor

| Property | Description |

| Adsorption Centers | Nitrogen atom (lone pair), π-electrons of the quinoline and phenyl rings. |

| Potential Adsorption Mode | Mixed (physisorption and chemisorption). |

| Protective Film | A monolayer or multilayer film that acts as a physical barrier. |

| Influence of Fluorine | May enhance adsorption through inductive effects and increase hydrophobicity of the protective film. |

Note: This table is based on the general principles of corrosion inhibition by quinoline derivatives and the known effects of fluorination. Specific experimental data for this compound is not available.

Development of Fluorescent Probes for Cellular Imaging

The inherent fluorescence of the quinoline scaffold makes it an attractive platform for the development of fluorescent probes for various biological applications, including cellular imaging. nih.gov The photophysical properties of these probes, such as their absorption and emission wavelengths, quantum yield, and sensitivity to the local environment, can be finely tuned through chemical modifications.

The synthesis of 8-arylquinoline derivatives allows for the introduction of various functionalities that can impart specificity towards certain cellular components or analytes. nih.gov The development of a pyrroloquinoline-derivative-based fluorescent probe for the selective detection of lysine (B10760008) in living cells highlights the potential of this class of compounds in bioimaging. mdpi.combohrium.comescholarship.org

While there is no specific research detailing the use of this compound as a fluorescent probe for cellular imaging, its structural features suggest potential in this area. The difluorophenyl group can influence the photophysical properties of the quinoline core. For instance, the synthesis and photophysical properties of 4,6,8-triarylquinoline-3-carbaldehyde derivatives have been studied, demonstrating how aryl substituents affect their absorption and emission spectra. researchgate.net The development of quinoline-based fluorophores with strong emissions in both solution and solid states further underscores the versatility of this scaffold for creating probes for biological applications. nih.gov

Table 3: Predicted Photophysical Properties and Potential Applications of this compound as a Fluorescent Probe

| Property | Predicted Characteristic / Application |

| Excitation Wavelength | Likely in the UV-A or near-visible region. |

| Emission Wavelength | Potentially in the blue to green region of the visible spectrum. |

| Quantum Yield | Dependent on the solvent environment and any specific binding interactions. |

| Potential Applications | General cellular staining, or as a basis for developing targeted probes for specific organelles or biomolecules. |

Note: The properties listed are predictions based on the behavior of similar quinoline-based fluorescent probes. Experimental validation for this compound is required.

Viii. Future Research Directions and Perspectives in 8 3,5 Difluorophenyl Quinoline Chemistry

Advancements in Asymmetric and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has a long history, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses still in use. researchgate.net However, the demand for enantiomerically pure and structurally complex quinolines, coupled with growing environmental concerns, necessitates the development of more advanced synthetic strategies.

Future research in the synthesis of 8-(3,5-Difluorophenyl)quinoline should focus on two key aspects: asymmetry and sustainability. The development of catalytic enantioselective methods to introduce chirality is a significant goal. For instance, the kinetic resolution of 8-substituted quinolines has been achieved through asymmetric transfer hydrogenation, offering a pathway to axially chiral biaryls. researchgate.net Organocatalytic methods, such as those using bifunctional organocatalysts for enantioselective halogenation, have also proven effective in creating axially chiral 8-arylquinolines. researchgate.net These approaches could be adapted for the asymmetric synthesis of derivatives of this compound, providing access to novel chiral ligands and catalysts.

From a sustainability perspective, "green chemistry" approaches are paramount. nih.govsci-hub.se This includes the use of environmentally benign solvents like water, microwave-assisted synthesis to reduce reaction times, and the development of reusable catalysts. researchgate.netsci-hub.se Metal-free synthesis protocols, which avoid the use of often toxic and expensive transition metals, are also highly desirable. nih.govnih.gov Research into one-pot, multi-component reactions catalyzed by novel systems, such as glucose-derived ionic liquids in the presence of copper, presents a sustainable route to functionalized quinolines. rsc.org The application of nanocatalysts, for example, those based on iron oxide, also offers an environmentally friendly and efficient method for quinoline synthesis. nih.gov

| Synthetic Approach | Key Features | Potential Application to this compound |

| Asymmetric Catalysis | Use of chiral ligands and catalysts to produce enantiomerically pure compounds. researchgate.net | Synthesis of chiral derivatives for applications in asymmetric catalysis and as chiral materials. |

| Sustainable Synthesis | Employment of green solvents, microwave irradiation, and reusable catalysts. researchgate.netsci-hub.se | Development of environmentally friendly and cost-effective production methods. |

| Metal-Free Synthesis | Avoidance of transition metal catalysts. nih.govnih.gov | Reduction of metal contamination in the final products, crucial for pharmaceutical and electronic applications. |

| Nanocatalysis | Use of nanocatalysts for enhanced efficiency and recyclability. nih.gov | Greener and more efficient synthesis protocols. |

Expanding the Scope of Ligand Design for Tailored Material Properties

The 8-arylquinoline scaffold is a versatile platform for the design of ligands with tailored properties for a wide range of applications, from catalysis to materials science. The introduction of the 3,5-difluorophenyl group in this compound provides a unique handle to fine-tune the electronic and photophysical properties of its derivatives.

Future research should explore the potential of this compound as a building block for advanced materials. For example, quinoline derivatives are known to be excellent electron-transporting and electroluminescent materials, making them suitable for use in organic light-emitting diodes (OLEDs). lnu.edu.cn The fluorine atoms in this compound can enhance electron-transporting properties and improve the stability of the resulting devices.

Furthermore, the incorporation of this compound into polymeric structures could lead to the development of novel functional polymers with interesting photochemical properties. nih.gov For instance, polymers containing quinoline and azomethine fragments have been synthesized and their photoresponsive behavior investigated. nih.gov The design of such polymers based on this compound could lead to materials for optical data storage or other optoelectronic applications. Research into self-healable functional polymers based on "click chemistry" could also be an exciting avenue, where the quinoline moiety could impart specific functionalities. researchgate.net

| Material Application | Rationale for using this compound | Key Research Goals |

| Organic Light-Emitting Diodes (OLEDs) | The quinoline core is a good electron transporter and emitter; fluorine substitution can enhance these properties. lnu.edu.cn | Synthesis of derivatives with high quantum yields and improved device stability. |

| Functional Polymers | Incorporation of the quinoline moiety can lead to polymers with unique photochemical and self-healing properties. nih.govresearchgate.net | Design of photoresponsive and self-healing materials for advanced applications. |

| Photoresponsive Materials | The quinoline scaffold can be part of molecular switches, and its properties can be tuned by substitution. openalex.org | Development of materials for optical data storage and sensors. |

Deeper Mechanistic Elucidation of Biological and Catalytic Activities (in vitro)

Quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. biointerfaceresearch.com The presence of fluorine atoms in a molecule can significantly impact its biological activity by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Therefore, a deeper understanding of the in vitro biological and catalytic activities of this compound is a crucial area for future research.

In vitro studies should be conducted to evaluate the activity of this compound and its derivatives against a range of biological targets. For example, fluorinated quinolones have shown activity against drug-resistant Mycobacterium tuberculosis. nih.gov The anticancer potential of this compound should also be investigated, as many quinoline derivatives have shown promise in this area. researchgate.net Mechanistic studies, such as investigating the inhibition of enzymes like topoisomerase, could provide valuable insights into the mode of action. researchgate.net